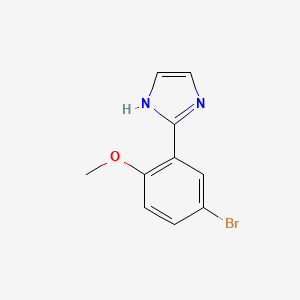

2-(5-Bromo-2-methoxyphenyl)imidazole

Description

2-(5-Bromo-2-methoxyphenyl)imidazole is a substituted imidazole derivative characterized by a bromine atom at the 5-position and a methoxy group at the 2-position of the phenyl ring attached to the imidazole core. This compound belongs to the azole family, which includes five-membered heterocyclic compounds with nitrogen atoms. Substitutions on the phenyl ring and imidazole core significantly influence its electronic properties, solubility, and reactivity.

Properties

IUPAC Name |

2-(5-bromo-2-methoxyphenyl)-1H-imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O/c1-14-9-3-2-7(11)6-8(9)10-12-4-5-13-10/h2-6H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RURXHTKBBZYISY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)C2=NC=CN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Cyclocondensation of Diamines and Carbonyl Compounds

A common approach involves reacting 4-bromo-1,2-diaminobenzene with appropriately substituted aldehydes or ketones. For example:

-

Reagents : 4-Bromo-1,2-diaminobenzene, 2-nitrobenzaldehyde.

-

Conditions : Montmorillonite K10 catalyst in ethanol at 25°C for 4 hours.

Mechanism : Acid-catalyzed cyclodehydration forms the imidazole ring. The nitro group on the aldehyde facilitates electron withdrawal, enhancing reactivity.

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling

Functionalization of pre-formed imidazole intermediates via Suzuki-Miyaura reactions enables aryl group introduction:

-

Substrate : N-Benzyl-5-bromo-2-nitrophenyl-benzimidazole.

-

Reagents : 3-Fluoro-4-(methoxycarbonyl)phenylboronic acid, Pd(OAc)₂, XPhos ligand.

-

Conditions : THF/H₂O (4:1), 70°C for 16 hours.

Optimization : Replacing DME/EtOH with THF/H₂O improved solubility and reduced side reactions.

Buchwald-Hartwig Amination

Arylamine incorporation at the 5-position is achieved via Buchwald-Hartwig amination:

-

Substrate : N-Boc-protected 5-bromoimidazole.

-

Reagents : 4-(Methylsulfonyl)aniline, Pd(OAc)₂, XPhos.

-

Conditions : Dioxane, 100°C for 16 hours.

Key Insight : Sterically hindered XPhos ligand minimized undesired β-hydride elimination.

Multi-Step Protection/Deprotection Strategies

Acetylation-Bromination-Deacetylation Sequence

A three-step route from o-methoxyphenol:

-

Acetylation :

-

Bromination :

-

Deacetylation :

Note : Subsequent imidazole ring formation requires additional steps (e.g., cyclocondensation with glyoxal).

Data Tables

Table 1. Comparison of Synthetic Methods

Table 2. Reaction Conditions Optimization

| Parameter | Cyclocondensation | Suzuki-Miyaura | Buchwald-Hartwig |

|---|---|---|---|

| Temperature (°C) | 25 | 70 | 100 |

| Time (hours) | 4 | 16 | 16 |

| Solvent System | Ethanol | THF/H₂O | Dioxane |

| Catalyst Loading (mol%) | 10 | 5 | 5 |

Challenges and Solutions

-

Regioselectivity : Mixtures of 5- and 6-bromo isomers may form during bromination. Using Fe powder as a catalyst enhances para-selectivity.

-

Protection Needs : Imidazole NH groups often require protection (e.g., benzyl or Boc) to prevent side reactions during cross-coupling. Deprotection via hydrogenation risks nitro group reduction, necessitating alternative conditions.

-

Scalability : Multi-gram synthesis is feasible via Montmorillonite K10-catalyzed cyclocondensation, with yields >60% at 25°C .

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-2-methoxyphenyl)imidazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under suitable conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the imidazole ring or the substituents.

Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and organometallic reagents. Conditions may involve the use of bases and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, or palladium catalysts can be used.

Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazoles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Antimicrobial Activity

Research indicates that imidazole derivatives, including 2-(5-Bromo-2-methoxyphenyl)imidazole, exhibit significant antimicrobial properties against various gram-positive and gram-negative bacteria. This suggests potential applications in developing new antibacterial agents .

Interaction with Biological Targets

Studies have shown that imidazole compounds can interact with specific receptors, such as melanocortin receptors, which are involved in energy homeostasis and weight regulation. This interaction could lead to therapeutic applications in obesity and metabolic disorders .

Neuroprotective Properties

Recent investigations into multitargeted imidazoles suggest that compounds like this compound may offer neuroprotective effects, particularly in the context of Alzheimer's disease (AD). These compounds can stabilize microtubules and inhibit inflammatory pathways associated with neurodegeneration .

Building Blocks in Organic Synthesis

This compound serves as a valuable building block in organic synthesis. Its unique structure allows for further derivatization, leading to the creation of more complex molecules with potential biological activities .

Multitargeted Therapeutics

The compound's ability to engage multiple biological pathways makes it a candidate for multitargeted therapeutic strategies. This approach is particularly relevant in treating complex diseases like AD, where multiple mechanisms contribute to pathology .

Case Studies

Mechanism of Action

The mechanism of action of 2-(5-Bromo-2-methoxyphenyl)imidazole depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the bromine and methoxy groups can influence the compound’s binding affinity and specificity for these targets. The imidazole ring can participate in hydrogen bonding and π-π interactions, further modulating its activity .

Comparison with Similar Compounds

Reactivity with Ozone

The reactivity of azoles with ozone is governed by electronic and steric effects. Substituents such as bromine (electron-withdrawing) and methoxy (electron-donating) alter the electron density of the imidazole ring, impacting reaction pathways.

Table 1: Ozone Reactivity of Selected Azoles

Key Observations :

- Imidazole reacts rapidly with ozone ($ k_{\text{app}} = 2.3 \times 10^5 \, \text{M}^{-1}\text{s}^{-1} $), forming cyanate, formamide, and formate with closed mass balances .

- The bromo-methoxy substituents in this compound likely reduce its ozone reactivity compared to unsubstituted imidazole due to steric hindrance and electronic effects. Bromine may also promote alternative pathways, such as debromination or radical-mediated reactions .

Transformation Products and Environmental Fate

Substituents influence degradation pathways and product toxicity.

Table 2: Product Profiles and Environmental Persistence

Key Observations :

- Methyl-substituted imidazoles (e.g., 2-methylimidazole) exhibit similar product profiles to imidazole but with altered chromatographic retention times and detection limits (e.g., 2-MEI: LOD = 2.6 mg/kg) .

- This contrasts with formamide, a common imidazole ozonation product, which is readily biodegradable .

Mechanistic Pathways

Quantum chemical computations suggest that ozone attacks the C–C double bond in azoles, forming zwitterionic intermediates (e.g., in pyrrole and imidazole) . For this compound, the methoxy group may stabilize intermediates via resonance, while bromine could facilitate radical side reactions.

Figure 1: Proposed Reaction Pathway for Imidazole Derivatives

Ozone attack at the imidazole double bond → Zwitterion formation.

Rearrangement → Cyanate (via C–N cleavage) and formamide (via ring opening).

Substituent effects : Bromine may divert pathways toward brominated products (e.g., Br⁻ release) .

Biological Activity

2-(5-Bromo-2-methoxyphenyl)imidazole is a heterocyclic compound notable for its imidazole ring and specific bromo and methoxy substitutions. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the biological activity of this compound, highlighting its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by:

- Imidazole Ring : A five-membered ring that is crucial for biological activity.

- Bromo and Methoxy Substituents : These groups influence the compound's solubility, reactivity, and interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, primarily:

- Antibacterial Activity : Similar compounds have shown efficacy against both gram-positive and gram-negative bacteria, suggesting that this compound may also possess antimicrobial properties .

- Anticancer Potential : Imidazole derivatives are often explored for their anticancer activities. Studies have indicated that structural modifications can enhance their potency against various cancer cell lines .

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Interaction : The imidazole moiety can interact with various enzymes, potentially inhibiting their activity and affecting metabolic pathways.

- Receptor Modulation : Compounds with similar structures have been shown to bind to specific receptors, influencing physiological processes such as energy homeostasis.

Synthesis

The synthesis of this compound typically involves multi-step reactions. A general synthetic pathway includes:

- Formation of the Imidazole Ring : Utilizing appropriate precursors and catalysts.

- Substitution Reactions : Introducing bromo and methoxy groups to achieve the desired structure.

Case Studies

Several studies have evaluated the biological activity of imidazole derivatives, including this compound:

-

Antimicrobial Evaluation :

- A study reported on various imidazole derivatives' effectiveness against pathogenic microbes. The results indicated promising antibacterial activity, particularly against resistant strains .

- Cell viability assays demonstrated that certain derivatives maintain high viability in human dermal fibroblast cells while exhibiting antimicrobial properties .

- Anticancer Studies :

Comparative Analysis with Similar Compounds

A comparison table illustrates the structural similarities and differences between this compound and other related compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 2-(5-Bromo-1H-benzimidazol-2-yl)acetamide | Contains a benzimidazole ring | Antibacterial |

| 5-Bromo-2-methoxybenzimidazole | Similar substitutions | Varying activities |

| 1-Methyl-1H-imidazole | Basic structure | Used in biochemical assays |

This comparison underscores the unique properties of this compound that may enhance its biological activity.

Q & A

Q. What are the common synthetic routes for synthesizing brominated imidazole derivatives, and how are the products characterized?

Brominated imidazoles like 2-(5-Bromo-2-methoxyphenyl)imidazole are typically synthesized via multi-component reactions (MCRs) or oxidative cyclization. For example, one-pot MCRs involving aldehydes (e.g., 5-bromothiophene-2-carbaldehyde), amines, and ketones (e.g., benzil) in methanol under reflux yield target compounds. Characterization involves nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), infrared (IR) spectroscopy, and mass spectrometry (MS). X-ray crystallography further confirms stereochemistry and intermolecular interactions, such as hydrogen bonding .

Q. How is the structural confirmation of brominated imidazoles achieved using spectroscopic and crystallographic methods?

Structural elucidation relies on:

- NMR : Assigning aromatic protons (δ 7.0–8.5 ppm) and methoxy/bromo substituents.

- X-ray crystallography : Determining dihedral angles (e.g., 76.90° between imidazole and bromothiophenyl rings) and crystal packing (e.g., hydrogen-bonded chains).

- Elemental analysis : Validating purity by comparing calculated vs. experimental C/H/N/Br content .

Q. What spectroscopic techniques are essential for confirming purity and structural integrity during synthesis?

Key techniques include:

- High-performance liquid chromatography (HPLC) : Assessing purity (>95%).

- Differential scanning calorimetry (DSC) : Verifying melting points.

- Fourier-transform infrared (FTIR) : Identifying functional groups (e.g., C-Br stretch at ~500 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in multi-component syntheses of brominated imidazoles?

Optimization strategies include:

- Solvent selection : Methanol or ethanol enhances solubility of intermediates.

- Catalyst use : Nano-SiO₂ improves reaction efficiency (e.g., 85–96% yield) by stabilizing transition states.

- Temperature control : Reflux at 65–80°C minimizes side reactions. Post-synthesis purification via recrystallization (e.g., methanol) ensures high purity .

Q. How do structural features (e.g., dihedral angles, substituent positions) influence the biological activity of brominated imidazoles?

- Dihedral angles : Planar imidazole cores (deviation <0.03 Å) enhance π-π stacking with biological targets.

- Substituent effects : Electron-withdrawing groups (e.g., Br, methoxy) increase binding affinity to receptors like US28 (EC₅₀ = 3.5 μM for inverse agonism). Computational docking studies (e.g., AutoDock Vina) model binding poses and predict activity .

Q. What experimental designs evaluate brominated imidazoles as receptor modulators?

- In vitro assays : Measure dose-dependent receptor activity (e.g., cAMP inhibition for inverse agonism).

- Competitive binding assays : Use radiolabeled ligands (e.g., ³H-CCL5) to determine IC₅₀ values.

- Cytotoxicity screening : MTT assays on mammalian cell lines (e.g., HEK293) ensure selectivity .

Q. How can researchers resolve contradictions in spectroscopic or pharmacological data?

- Cross-validation : Compare NMR data with computational predictions (e.g., Gaussian DFT).

- Dose-response replications : Repeat assays under controlled conditions (e.g., pH, temperature).

- Crystallographic refinement : Resolve ambiguities in hydrogen bonding or stereochemistry .

Q. What role do catalysts play in green synthesis approaches for imidazole derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.